molecular formula C15H15FN4O B2499125 N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide CAS No. 2415523-78-1

N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide

Cat. No. B2499125
CAS RN: 2415523-78-1
M. Wt: 286.31
InChI Key: RHNPHYZOQNQEGF-UHFFFAOYSA-N
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Description

“N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide” is chemically known as Trametinib . It is a kinase inhibitor used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . The recommended dosage of trametinib is 2 mg orally once daily, as a single agent or in combination with dabrafenib, until disease progression or unacceptable toxicity .


Molecular Structure Analysis

The molecular structure of “N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide” is complex, involving multiple functional groups and rings . It includes a cyclopropyl group, a fluoropyrimidinyl group, and an acetamide group attached to a phenyl ring .

Mechanism of Action

As a kinase inhibitor, “N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide” works by blocking the action of a certain protein in the body that helps cancer cells multiply . This can slow or stop the growth of cancer cells .

Safety and Hazards

“N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide” is associated with several safety hazards. It is recommended to keep it in a dark place, sealed in dry, at 2-8°C . It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-9(21)19-11-3-2-4-12(7-11)20-15-13(16)14(10-5-6-10)17-8-18-15/h2-4,7-8,10H,5-6H2,1H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNPHYZOQNQEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide

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